molecular formula C6H5IN4 B1404030 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1260681-83-1

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1404030
M. Wt: 260.04 g/mol
InChI Key: BHOKNYCMLGEQQN-UHFFFAOYSA-N
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Description

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is a derivative of 1H-pyrazolo[3,4-b]pyridine . These compounds have been studied extensively due to their wide range of pharmacological properties .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is based on the pyrazolopyridine system . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are complex and involve multiple steps . The reactions are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis Methodologies

  • Microwave-Assisted Cyclocondensation: 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine can be synthesized using microwave-assisted cyclocondensation. This method provides a simple, one-step, and environmentally friendly approach with good yields (Gálvez et al., 2014).
  • Copper and Palladium-Promoted Coupling Reactions: An effective synthesis route involves iododediazonation of aminopyrazolo[3,4-b]pyridines, followed by coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia et al., 2004).

Chemical Synthesis and Functionalization

  • Condensation Reactions: 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives can be synthesized through condensation reactions with various reagents, expanding its chemical utility (Joshi et al., 1979).
  • Synthesis of Novel Derivatives: Synthesis of novel derivatives like 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is possible, which has shown potential as antibacterial and antioxidant agents (Variya et al., 2019).
  • Iodine-Catalyzed Synthesis: The iodine-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives offers a novel approach to creating highly substituted compounds (Li Zhen-hua, 2011).

Biomedical Research and Drug Discovery

  • Kinase-Focused Library Development: The pyrazolo[3,4-b]pyridine scaffold is useful in drug-discovery, particularly for ATP competitive binding to kinase enzymes (Smyth et al., 2010).
  • Antitumor and Antimicrobial Activities: Pyrazolo[3,4-b]pyridine derivatives have shown promise in antitumor and antimicrobial activities. Their synthesis via microwave irradiation and multi-component reactions has been explored (El-Borai et al., 2012).
  • Anticancer Agent Development: Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential anticancer agents (Chavva et al., 2013).

Future Directions

The future directions for the research and development of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine and its derivatives are promising. They present potential substrates for the development of drugs for the treatment of various diseases, including central nervous system disorders, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOKNYCMLGEQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857650
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine

CAS RN

1260681-83-1
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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